

Cross-species comparison of Anamorelin Hydrochloride pharmacokinetics

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Compound of Interest

Compound Name: Anamorelin Hydrochloride

Cat. No.: B1662497

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Cross-Species Pharmacokinetic Comparison of Anamorelin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of **Anamorelin Hydrochloride** across various species, supported by available experimental data. Anamorelin is a novel, orally active, selective ghrelin receptor agonist that mimics the effects of ghrelin, a key hormone in regulating appetite and energy balance. Understanding its pharmacokinetic profile in different species is crucial for preclinical to clinical translation and drug development.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of **Anamorelin Hydrochloride** after oral administration in humans and rats. While Anamorelin has been studied in other preclinical species such as dogs and pigs, specific quantitative pharmacokinetic data (C_{max}, AUC) are not readily available in the public domain. However, studies have shown that Anamorelin stimulates growth hormone (GH) release in these species, indicating systemic exposure and target engagement.^{[1][2]}

Parameter	Human (Healthy Volunteers)	Rat	Dog	Monkey
Dose	25 mg (single oral dose)[3]	3, 10, 30 mg/kg (single oral dose) [1]	Data Not Available	Data Not Available
Tmax (h)	0.5 - 1.75[3]	0.5 - 2 (for GH peak)[1]	Data Not Available	Data Not Available
Cmax	10.9 ± 4.5 ng/mL (Young Males)[3]	Data Not Available	Data Not Available	Data Not Available
AUC (0-inf)	53.1 ± 18.2 ng*h/mL (Young Males)[3]	Data Not Available	Data Not Available	Data Not Available
Half-life (t _{1/2}) (h)	~7[4]	~7[1]	Data Not Available	Data Not Available

Note: The Tmax reported for rats corresponds to the peak plasma concentration of growth hormone (GH), a pharmacodynamic endpoint, and not the plasma concentration of Anamorelin itself.[1]

Experimental Protocols

Detailed experimental protocols for **Anamorelin Hydrochloride** pharmacokinetic studies are not extensively published. The following are generalized methodologies for oral and intravenous pharmacokinetic studies in preclinical species, which are representative of the approaches likely used for Anamorelin evaluation.

Oral Pharmacokinetic Study in Rats (General Protocol)

This protocol outlines a typical procedure for assessing the pharmacokinetics of a compound administered orally to rats.

1. Animal Model:

- Species: Sprague-Dawley rats.[1]
- Sex: Male and/or female.
- Housing: Housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.[1] Animals are typically fasted overnight before dosing.

2. Dosing:

- Formulation: The test compound (**Anamorelin Hydrochloride**) is dissolved or suspended in a suitable vehicle, such as distilled water.[1]
- Administration: A single dose is administered via oral gavage using a suitable gavage needle.[1] Dose volumes are calculated based on the animal's body weight.

3. Blood Sampling:

- Procedure: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
- Site: Blood is typically collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery.
- Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored frozen (e.g., at -80°C) until analysis.

4. Bioanalysis:

- Method: Plasma concentrations of the drug are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Intravenous Pharmacokinetic Study in Dogs (General Protocol)

This protocol describes a general method for evaluating the pharmacokinetics of a compound following intravenous administration in dogs.

1. Animal Model:

- Species: Beagle dogs.
- Sex: Male and/or female.
- Housing: Housed in standard kennels with controlled environmental conditions and access to food and water. Animals are typically fasted before the study.

2. Dosing:

- Formulation: The test compound is dissolved in a sterile, injectable vehicle suitable for intravenous administration.
- Administration: A single bolus dose is administered intravenously, typically into the cephalic or saphenous vein.

3. Blood Sampling:

- Procedure: Blood samples are collected at specified time points after dosing (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
- Site: Blood is usually drawn from a vein contralateral to the dosing vein, often through a pre-implanted catheter.
- Processing: Blood samples are processed to plasma and stored frozen until analysis, similar to the rat study.

4. Bioanalysis and Data Analysis:

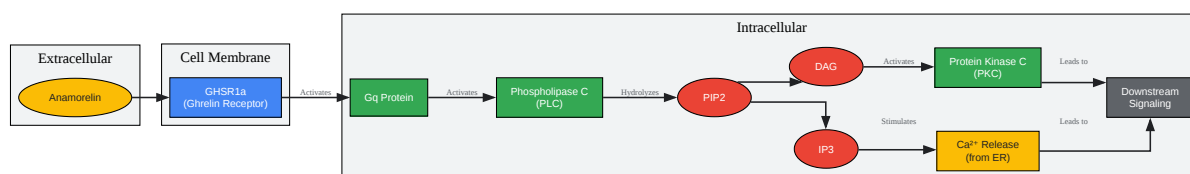
- Method: Plasma drug concentrations are determined using a validated LC-MS/MS method.

- **Data Analysis:** Pharmacokinetic parameters are calculated using non-compartmental analysis to determine clearance, volume of distribution, and elimination half-life.

Mandatory Visualizations

Signaling Pathway of the Ghrelin Receptor (GHSR1a)

Anamorelin acts as an agonist for the Growth Hormone Secretagogue Receptor 1a (GHSR1a), also known as the ghrelin receptor. Upon binding, it initiates a signaling cascade that leads to various physiological effects, including the stimulation of growth hormone secretion and appetite.

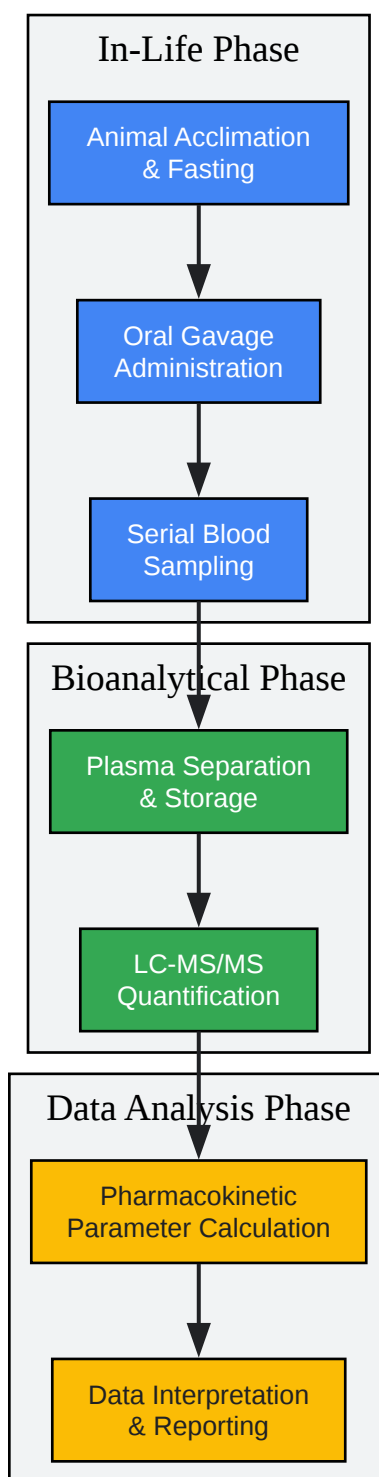


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Caption: GHSR1a signaling cascade initiated by Anamorelin.

Experimental Workflow for Preclinical Oral Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study following oral administration of a test compound.



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Caption: Workflow for a preclinical oral pharmacokinetic study.

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